1,4-Bis(2-hydroxyethoxy)-2-butyne

Cobalt electrodeposition Semiconductor interconnects Additive adsorption energy

1,4-Bis(2-hydroxyethoxy)-2-butyne (BEO) is a symmetrical acetylenic diol derivative produced by the condensation of 2-butyne-1,4-diol with ethylene oxide. It is primarily utilized as a Class II brightener (long-acting brightener and weak leveling agent) in nickel electroplating baths, where it refines grain structure and enhances coating brightness.

Molecular Formula C8H14Cl4
Molecular Weight 0
CAS No. 16754-33-9
Cat. No. B1175481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(2-hydroxyethoxy)-2-butyne
CAS16754-33-9
Molecular FormulaC8H14Cl4
Structural Identifiers
SMILESC(COCC#CCOCCO)O
InChIInChI=1S/C8H14O4/c9-3-7-11-5-1-2-6-12-8-4-10/h9-10H,3-8H2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS 16754-33-9): Core Identity and Industrial Position


1,4-Bis(2-hydroxyethoxy)-2-butyne (BEO) is a symmetrical acetylenic diol derivative produced by the condensation of 2-butyne-1,4-diol with ethylene oxide . It is primarily utilized as a Class II brightener (long-acting brightener and weak leveling agent) in nickel electroplating baths, where it refines grain structure and enhances coating brightness [1]. Its unique dual ether and alkyne functionality distinguishes it from simpler acetylenic additives, enabling more selective adsorption on metal surfaces during electrodeposition [2].

Why Generic 'Acetylenic Brighteners' Cannot Substitute for 1,4-Bis(2-hydroxyethoxy)-2-butyne


Procurement based solely on the 'acetylenic brightener' class designation risks significant performance deviation because small structural changes dramatically alter molecular adsorption energy and electrochemical behavior [1]. Direct comparative studies demonstrate that the presence of ether groups in BEO, versus hydroxyl groups in 1,4-butynediol (BOZ), more than doubles the adsorption energy on metal surfaces [1]. This difference translates into a greater cathodic polarization shift that enables brighter deposits at lower additive concentrations compared to its closest structural analogs, BOZ and butynediol propoxylate (BMP) [2]. Therefore, substituting BEO with a generic alternative without validating these specific performance metrics can lead to suboptimal coating quality and process inefficiency.

Quantitative Differentiation Evidence for 1,4-Bis(2-hydroxyethoxy)-2-butyne Against Key Comparators


Superior Adsorption Energy on Metal Surfaces for Advanced Cobalt Interconnects versus BOZ

Density functional theory (DFT) calculations demonstrate that BEO exhibits a significantly higher adsorption energy on cobalt surfaces compared to its non-ethoxylated analog, 1,4-butynediol (BOZ) [1]. This property is critical for superconformal filling of micron-scale trenches in semiconductor manufacturing.

Cobalt electrodeposition Semiconductor interconnects Additive adsorption energy

Enhanced Brightening Efficiency in Nickel Plating at Lower Concentrations vs. BOZ and BMP

A comparative electrochemical study on nickel plating revealed that the addition of BEO, BOZ, or BMP shifts the initial cathodic potential in the negative direction. The magnitude of this shift, which correlates with brightening power, increased in the order: BOZ < BMP < BEO [1]. Critically, this superior polarization effect enabled BEO to produce a brighter surface finish at a lower effective concentration than either BOZ or BMP [1].

Nickel electroplating Brightener efficiency Cathodic polarization

Optimized Concentration for Maximizing Hardness and Wear Resistance in Ni/Diamond Composite Coatings

In a nickel sulfamate bath for electrodepositing Ni/diamond composite coatings, the addition of BEO was shown to significantly improve the mechanical properties of the deposit [1]. The study identified an optimal BEO concentration range that directly enhances hardness and wear resistance, which are critical for the performance of ultra-thin dicing blades used in semiconductor wafer processing.

Ni/diamond composite coating Wear resistance Ultra-thin dicing blades

Liquid Physical Form Eliminates Solid Handling and Dissolution Steps Required for BOZ

Standard commercial specifications highlight a key practical differentiator: BEO is supplied as a yellow transparent liquid, while its parent compound, 1,4-butynediol (BOZ), is a white crystalline powder with a melting point of 42-52°C . This difference has direct implications for industrial handling and bath make-up procedures.

Chemical handling Plating bath preparation Physical form

Validated Application Scenarios for 1,4-Bis(2-hydroxyethoxy)-2-butyne Based on Comparative Evidence


Advanced Semiconductor Metallization: Cobalt Superconformal Filling

For processes requiring void-free cobalt filling of sub-micron trenches in next-generation interconnects, BEO is the superior additive choice. Its demonstrated adsorption energy of -22.62 eV on cobalt, over twice that of the older generation additive BOZ (-10.39 eV), provides the strong, selective surface inhibition necessary for a bottom-up superfilling mechanism [1]. This level of adsorptive control is unattainable with non-ethoxylated alternatives, making BEO essential for achieving the required electrical performance in advanced nodes.

High-Performance Nickel Electroplating for Durable Bright Finishes

In decorative and functional nickel plating where long-lasting brightness and process efficiency are paramount, BEO outperforms its closest relatives, BOZ and BMP. Electrochemical evidence confirms that BEO induces the largest cathodic polarization shift, enabling the production of a brilliant surface finish at a lower active concentration [2]. This translates directly to lower brightener consumption and reduced formation of harmful decomposition byproducts, leading to more stable and cost-effective bath operation over time.

Manufacturing of Ultra-Thin, High-Precision Dicing Blades

The production of ultra-thin Ni/diamond dicing blades, where coating hardness and wear resistance directly determine tool life and cutting precision, is a validated application for BEO. Research shows that incorporating BEO at 0.1–0.2 g/L into a nickel sulfamate plating bath optimizes the co-deposition of diamond particles, significantly enhancing the coating's mechanical properties compared to additive-free formulations [3]. This precise concentration window is critical for achieving the robust, wear-resistant composite matrix needed for cleanly slicing brittle materials like silicon wafers.

Automated Plating Lines Requiring Liquid Additive Handling

For high-volume, automated plating facilities, the liquid physical form of BEO offers a distinct operational advantage over solid additives like BOZ. The elimination of a heated dissolution step for a crystalline solid simplifies bath make-up, reduces energy consumption, and enables direct, precise metered dosing of the additive . This improves process safety, reduces labor, and ensures consistent bath composition, directly impacting the uniformity and quality of the final plated product.

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